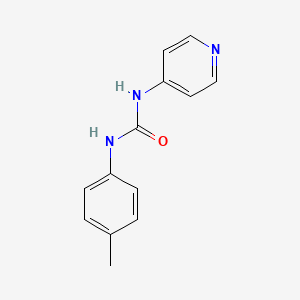
1,4,4-trimethylcyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-trimethylcyclohexane-1-carbonitrile (TMCHCN) is an organic compound that has been used in a variety of scientific research applications. This compound is a colorless liquid with a boiling point of 131.4°C and a melting point of -45.3°C. It is a highly volatile compound, and its solubility in water is very low. TMCHCN has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
1,4,4-trimethylcyclohexane-1-carbonitrile has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a solvent for the extraction of essential oils. 1,4,4-trimethylcyclohexane-1-carbonitrile has also been used in the synthesis of polymers, such as polyurethanes, and as a solvent for the synthesis of polymers. Additionally, 1,4,4-trimethylcyclohexane-1-carbonitrile has been used as a solvent for the extraction of natural products, such as terpenes and steroids.
Mechanism of Action
The mechanism of action of 1,4,4-trimethylcyclohexane-1-carbonitrile is not well understood. However, it is believed that the compound acts as a catalyst in the production of a variety of organic compounds. It is believed that 1,4,4-trimethylcyclohexane-1-carbonitrile acts as a Lewis acid, which facilitates the formation of covalent bonds between two molecules. Additionally, it is believed that 1,4,4-trimethylcyclohexane-1-carbonitrile can act as a base to accept protons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4,4-trimethylcyclohexane-1-carbonitrile are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes, the inhibition of certain receptors, and the inhibition of certain pathways. Additionally, it is believed that 1,4,4-trimethylcyclohexane-1-carbonitrile may have an effect on the metabolism of certain compounds, such as fatty acids.
Advantages and Limitations for Lab Experiments
The advantages of using 1,4,4-trimethylcyclohexane-1-carbonitrile in laboratory experiments include its low cost, its low volatility, and its low solubility in water. Additionally, 1,4,4-trimethylcyclohexane-1-carbonitrile is a relatively stable compound, which makes it ideal for long-term storage. However, there are some limitations to using 1,4,4-trimethylcyclohexane-1-carbonitrile in laboratory experiments. The compound is highly flammable and must be handled with caution. Additionally, 1,4,4-trimethylcyclohexane-1-carbonitrile has a low boiling point, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of 1,4,4-trimethylcyclohexane-1-carbonitrile in scientific research. One potential direction is the use of 1,4,4-trimethylcyclohexane-1-carbonitrile as a reagent in organic synthesis. Additionally, 1,4,4-trimethylcyclohexane-1-carbonitrile could be used in the synthesis of polymers, such as polyurethanes. Additionally, 1,4,4-trimethylcyclohexane-1-carbonitrile could be used as a solvent for the extraction of natural products, such as terpenes and steroids. Finally, 1,4,4-trimethylcyclohexane-1-carbonitrile could be used as an intermediate in the synthesis of pharmaceuticals.
Synthesis Methods
1,4,4-trimethylcyclohexane-1-carbonitrile can be synthesized by a variety of methods, including a two-step process. The first step involves the reaction of 1,4-dichlorocyclohexane with sodium or potassium carbonate in an aqueous solution. This reaction produces 1,4,4-trichlorocyclohexane-1-carbonitrile (TCCN). The second step involves the reduction of TCCN with sodium borohydride in an aqueous solution. This reaction produces the desired product, 1,4,4-trimethylcyclohexane-1-carbonitrile.
properties
IUPAC Name |
1,4,4-trimethylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQBVOXWMOELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,4-Trimethylcyclohexane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)








![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)